

Application Notes and Protocols: Cobalt-Catalyzed Reductive Coupling of Imines with 3-Hexyne

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Compound of Interest

Compound Name: 3-Hexyne

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Introduction

The cobalt-catalyzed reductive coupling of imines with internal alkynes has emerged as a powerful and atom-economical method for the synthesis of structurally diverse allylic amines.[1][2][3][4] These chiral amine motifs are crucial building blocks in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][4] This protocol focuses on the specific application of this methodology to the coupling of various imines with **3-hexyne**, a readily available and symmetrically substituted internal alkyne. The reaction, often utilizing an in situ generated cobalt(I) catalyst and a zinc reductant, proceeds with high efficiency and stereoselectivity to afford valuable tri- and tetrasubstituted allylic amines.[1][2]

The reaction mechanism is understood to initiate with the formation of a cobalt(I) active species, which then undergoes oxidative cyclization with the imine and alkyne to form an azacobaltacycle intermediate.[1][2] Subsequent transmetalation with zinc and protonation of the resulting organozinc species yields the desired allylic amine product and regenerates the cobalt catalyst.[1][2] This process offers a significant advantage over classical methods that often require pre-synthesized and sensitive organometallic reagents.

Data Presentation

The following table summarizes the quantitative data for the cobalt-catalyzed reductive coupling of various imines with **3-hexyne**, highlighting the reaction's efficiency and stereoselectivity.

Entry	Imine Substrate	Cobalt Catalyst	Ligand	Yield (%)	ee (%)	Ref.
1	N-Benzylideneaniline	CoBr ₂	(R,R)-MeDuphos	70	96	[2]
2	N-(4-Methylbenzylidene)aniline	CoBr ₂	(R,R)-MeDuphos	75	97	
3	N-(4-Methoxybenzylidene)aniline	CoBr ₂	(R,R)-MeDuphos	85	98	
4	N-(4-Chlorobenzylidene)aniline	CoBr ₂	(R,R)-MeDuphos	65	95	
5	N-(Thiophen-2-ylmethylene)aniline	CoBr ₂	(R,R)-MeDuphos	68	94	
6	N-Cyclohexylmethyleneaniline	CoBr ₂	(R,R)-MeDuphos	72	98	[2]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. Commercially available reagents should be used as received unless otherwise noted.

Materials:

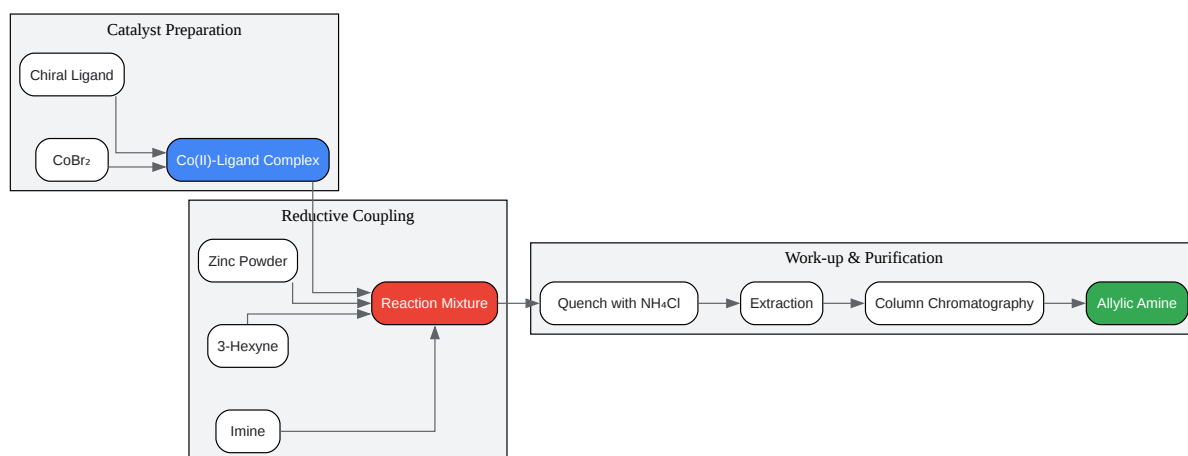
- Cobalt(II) bromide (CoBr_2)
- Chiral bisphosphine ligand (e.g., (R,R)-MeDuphos)
- Zinc powder (<10 micron, activated)
- Imine substrate
- **3-Hexyne**
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

General Procedure for Cobalt-Catalyzed Reductive Coupling:

- **Catalyst Pre-formation (Optional but Recommended):** In a flame-dried Schlenk flask under an inert atmosphere, add CoBr_2 (5 mol%) and the chiral bisphosphine ligand (5.5 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
- **Reaction Setup:** To the flask containing the pre-formed catalyst (or to a new flask containing CoBr_2 and the ligand), add the imine substrate (1.0 mmol, 1.0 equiv) and activated zinc powder (2.0 equiv).

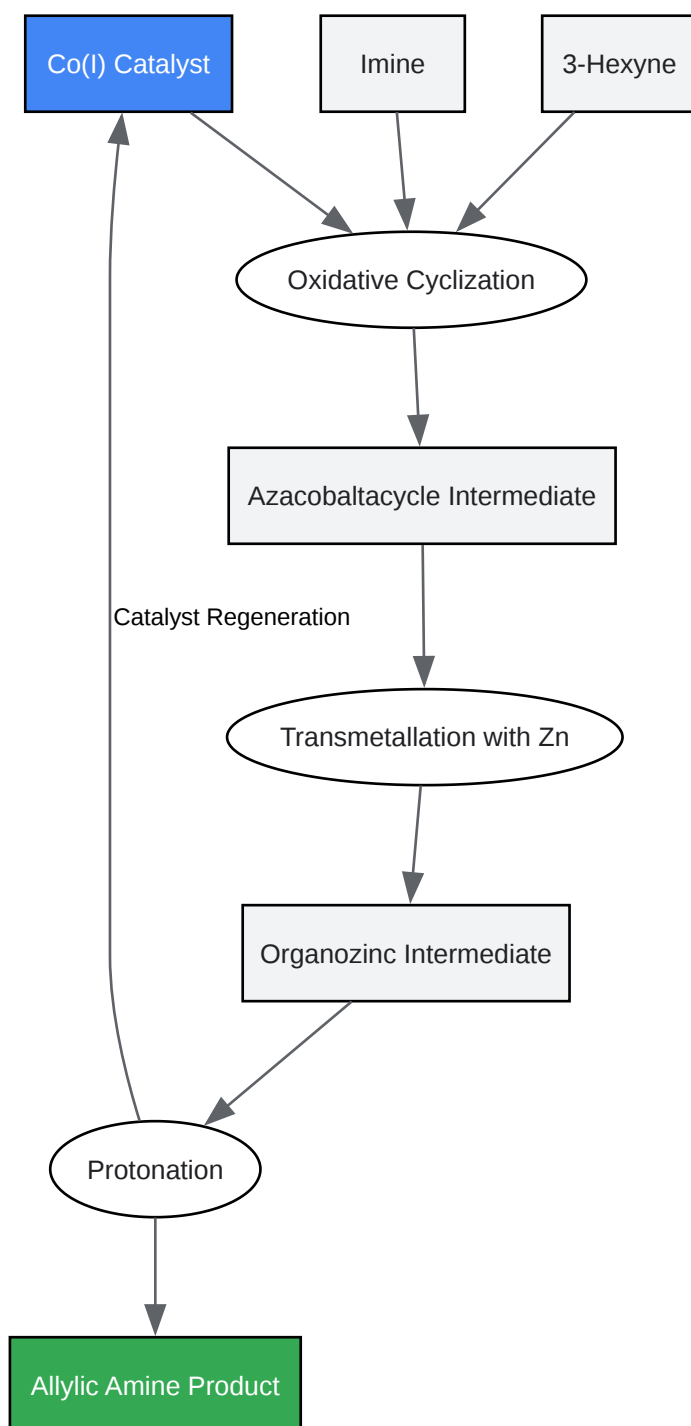
- Addition of Reagents: Add anhydrous THF (to achieve a 0.1 M concentration of the imine) followed by **3-hexyne** (1.2 equiv).
- Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH_4Cl solution.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

Visualizations



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Caption: Experimental workflow for the cobalt-catalyzed reductive coupling.



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Caption: Proposed mechanistic pathway for the cobalt-catalyzed reaction.

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